molecular formula C12H14O2 B1456896 Methyl 1-(p-tolyl)cyclopropanecarboxylate CAS No. 959632-00-9

Methyl 1-(p-tolyl)cyclopropanecarboxylate

Cat. No. B1456896
M. Wt: 190.24 g/mol
InChI Key: VDKNOCBCIJGIOC-UHFFFAOYSA-N
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Description

“Methyl 1-(p-tolyl)cyclopropanecarboxylate” is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. It is used in various applications, including structure-activity studies of small carboxylic acids (SCAs) and the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3) .


Molecular Structure Analysis

The molecular structure of “Methyl 1-(p-tolyl)cyclopropanecarboxylate” consists of a cyclopropane ring attached to a carboxylate group and a p-tolyl group. The p-tolyl group is a functional group related to toluene, consisting of a methyl group and an aromatic ring .

Scientific Research Applications

Multi-functionalized Methylenecyclopropanes Synthesis

Researchers have developed methods for synthesizing multi-functionalized methylenecyclopropanes using 1-chlorovinyl p-tolyl sulfoxides with [chloro(p-tolylsulfinyl)methyl]lithium. This process yields compounds with both chloro(p-tolylsulfinyl)methylene and (p-tolylsulfinyl)cyclopropylidene moieties. Further treatment with butyllithium leads to the formation of conjugated enynes, demonstrating the compound's role in constructing complex molecular structures (Kimura et al., 2017).

Stereoselective Cyclopropyl Phosphonate Formation

The stereoselective formation of cyclopropyl phosphonates highlights another aspect of the compound's utility. The methylation of specific cyclopropanecarboxylic esters occurs with full inversion of configuration, underscoring the influence of structure on the stereochemistry of carbanion formation. This finding reveals insights into the synthetic flexibility and challenges of cyclopropane derivatives (Midura et al., 2013).

Photolysis Dynamics and Ring Activation

The photolysis dynamics of cyclopropyl aryl ketones, including those related to Methyl 1-(p-tolyl)cyclopropanecarboxylate, show a significant ring-activation effect by oxygen. This research provides a deeper understanding of the photoreaction pathways and the formation of various photoproducts, which could have implications for material science and photochemistry (Kim et al., 2001).

Cyclopropane Units in Drug Synthesis

The development of chiral cyclopropane units for potential application in drug synthesis, such as GABA receptor agonists/antagonists, demonstrates the compound's relevance in medicinal chemistry. Enantiomerically pure cyclopropanecarboxylic acid derivatives have been synthesized, illustrating the role of these structures in creating conformationally restricted analogues of bioactive molecules (Rzewnicka et al., 2022).

Lewis Acid-Catalyzed Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles offers a mild and efficient synthetic route to a variety of products, preserving enantiomeric purity. This methodology has been applied in the synthesis of compounds like the dual serotonin/norepinephrine reuptake inhibitor, demonstrating the versatility and utility of cyclopropane derivatives in synthesizing complex organic molecules (Lifchits & Charette, 2008).

properties

IUPAC Name

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(7-8-12)11(13)14-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKNOCBCIJGIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(p-tolyl)cyclopropanecarboxylate

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(p-tolyl)cyclopropanecarboxylic acid (6 g, 34.05 mmol) in methanol (48 mL), was added para-toluenesulphonic acid monohydrate (0.648 g, 3.405 mmol). The reaction was stirred at 75° C. for 16 hours. The mixture was concentrated under reduced pressure, and the residue partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic layer was washed with saturated aqueous sodium bicarbonate solution (×2), brine and dried (magnesium sulfate), filtered, and concentrated under reduced pressure to afford the title compound as an orange oil (6.279 g, 97%). The material was used directly in the next step with no further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0.648 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of 1-(p-tolyl)cyclopropanecarboxylic acid (900 mg, 5.1 mmol) in acetonitrile (20 mL) was added DBU (917 μL) followed by methyl iodide (1.91 mL). The resulting solution was heated at reflux overnight, and then diluted with AcOEt. The mixture was washed with a 0.5 N HCl solution, a saturated solution of NaHCO3, and brine, dried on MgSO4, and concentrated. The resulting colorless oil was purified by chromatography on silica gel (Hexane/ethyl acetate 9/1) to afford the title compound as a colorless oil (622 mg, 64%).
Quantity
900 mg
Type
reactant
Reaction Step One
Name
Quantity
917 μL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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